2-(3-Fluoropyridin-2-YL)ethan-1-OL
Description
2-(3-Fluoropyridin-2-YL)ethan-1-OL is a pyridine derivative featuring a fluorine atom at the 3-position of the pyridine ring and an ethanol group (-CH₂CH₂OH) at the 2-position. This compound combines the aromaticity and basicity of pyridine with the polar, hydrogen-bonding capabilities of the hydroxyl group, making it a versatile intermediate in medicinal chemistry and materials science. The fluorine substituent introduces strong electron-withdrawing effects, influencing both the electronic properties of the pyridine ring and its reactivity in synthetic pathways .
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARUSRKZDZSIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Fluoropyridin-2-yl)ethan-1-ol, a compound characterized by the presence of a fluorine atom on the pyridine ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.
- Molecular Formula : C₇H₈FNO
- Molecular Weight : 141.1429 g/mol
- CAS Number : 1000549-37-0
The fluorine substitution enhances the compound's stability and may influence its interaction with biological targets.
Antimicrobial Activity
Studies have indicated that derivatives of 2-(3-fluoropyridin-2-yl)ethan-1-ol exhibit significant antimicrobial properties. For instance, its structural analogs have shown effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Table 1: Antibacterial Activity of 2-(3-Fluoropyridin-2-YL)ethan-1-OL Derivatives
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 15 |
| P. aeruginosa | 50 | 14 |
| K. pneumoniae | 45 | 16 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. For example, in vitro tests demonstrated that certain derivatives inhibited cancer cell proliferation in human leukemia cells with IC₅₀ values as low as 1.50 µM. The mechanism often involves targeting pathways that regulate cell growth and apoptosis .
Table 2: Anticancer Efficacy of Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Derivative A | Human Leukemia Cells | 1.50 |
| Derivative B | Breast Cancer Cells | 7.00 |
| Derivative C | Lung Cancer Cells | 20.00 |
The biological activity of 2-(3-fluoropyridin-2-yl)ethan-1-ol is attributed to its ability to interact with specific molecular targets within cells. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the hydroxyl group may facilitate further interactions with enzymes or receptors, modulating their activity .
Case Study 1: Antibacterial Efficacy
In a comparative study assessing various thiazole derivatives containing the fluoropyridine structure, it was found that those with the fluorinated moiety exhibited enhanced potency against Gram-negative bacteria compared to non-fluorinated counterparts. This suggests that the presence of fluorine may be critical for improving antimicrobial efficacy.
Case Study 2: Anticancer Properties
A study focusing on human leukemia cells treated with derivatives of 2-(3-fluoropyridin-2-y)ethan-1-ol showed significant reductions in cell viability, indicating effective cytotoxicity. Morphological changes indicative of apoptosis were observed in treated cells, further supporting the compound's potential as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features and hypothetical physicochemical properties of 2-(3-Fluoropyridin-2-YL)ethan-1-OL and related compounds:
Key Comparative Analysis
Substituent Effects
- Fluorine vs.
- Hydroxyl Group Placement: The ethanol group at the 2-position in the target compound contrasts with hydroxyls at other positions (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol, which has a 2-OH on pyridine). This placement may reduce steric hindrance and enhance intermolecular H-bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
